IOX1

Vue d'ensemble

Description

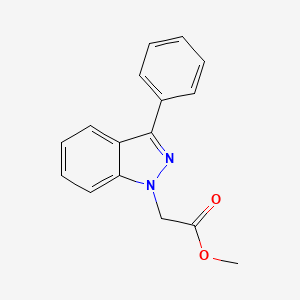

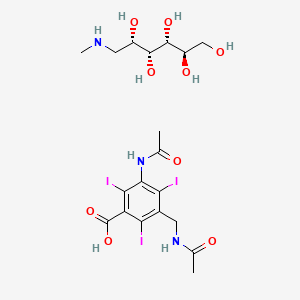

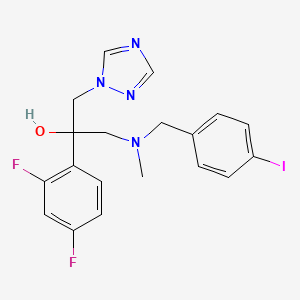

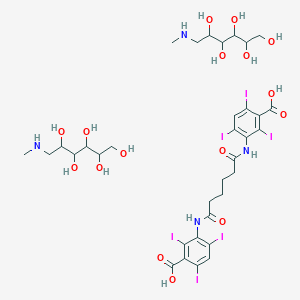

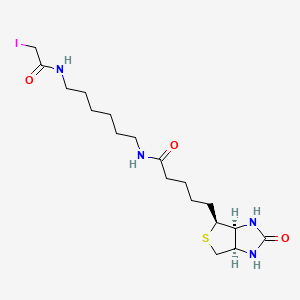

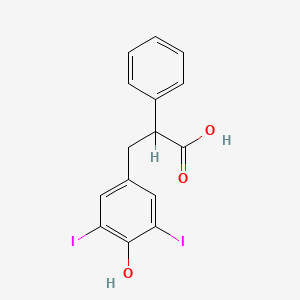

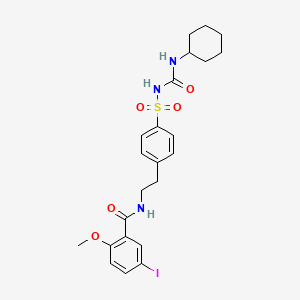

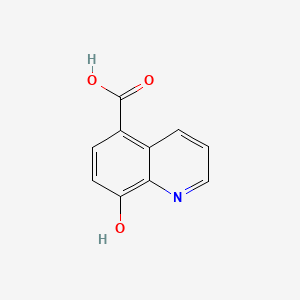

8-Hydroxy-5-quinolinecarboxylic acid, also known as 5-Carboxy-8-hydroxyquinoline, is a compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a histone demethylase JMJD inhibitor . This compound is used for research purposes only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-5-quinolinecarboxylic acid consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 .Physical And Chemical Properties Analysis

8-Hydroxy-5-quinolinecarboxylic acid has a melting point of 301 °C (decomp), a predicted boiling point of 464.5±30.0 °C, and a predicted density of 1.480±0.06 g/cm3 . It is soluble in DMSO at 10mg/mL .Applications De Recherche Scientifique

Thérapie de la Sepsis et Activité Antibiotique

IOX1 a été identifié comme un agent thérapeutique potentiel pour la sepsis, une affection potentiellement mortelle causée par une réponse immunitaire excessive à une infection . Il a démontré son efficacité contre les bactéries multirésistantes telles que Escherichia coli et Acinetobacter baumannii. En inhibant la gyrase de l'ADN, this compound supprime la croissance de ces souches résistantes, offrant une double fonction à la fois comme antibiotique à large spectre et comme traitement de la sepsis .

Mécanisme Immunitaire Anti-inflammatoire

Des recherches ont révélé qu'this compound peut inhiber l'inflammation médiée par Th17, qui joue un rôle crucial dans diverses maladies inflammatoires et auto-immunes . This compound cible l'enzyme TET2, réduisant l'expression des gènes pro-inflammatoires et atténuant ainsi les réponses inflammatoires dans les modèles murins .

Recherche sur le Cancer

This compound fonctionne comme un inhibiteur à large spectre des oxygénases à 2-oxoglutarate (2OG), qui sont impliquées dans divers processus biologiques, y compris la progression du cancer . En inhibant des enzymes comme les déméthylases à domaine Jumonji C (JmjC), this compound peut affecter la déméthylation des histones, une modification épigénétique clé dans les cellules cancéreuses .

Détection de l'Hypoxie

Le rôle du composé dans la détection de l'hypoxie est important en raison de son inhibition des oxygénases 2OG, qui sont liées à la réponse hypoxique cellulaire . Cela fait d'this compound un outil précieux pour étudier les réponses cellulaires aux faibles niveaux d'oxygène, ce qui est une condition courante dans les tumeurs solides .

Effets Antimicrobiens et Antifongiques

Les dérivés de la 8-hydroxyquinoléine, y compris this compound, présentent un large éventail d'activités biologiques telles que des effets antimicrobiens et antifongiques . Cela en fait des candidats prometteurs pour le développement de nouveaux traitements contre les maladies infectieuses.

Régulateur de la Croissance des Plantes

This compound a également montré un potentiel en agriculture en tant que régulateur de la croissance des plantes. Sa capacité à moduler les processus épigénétiques peut influencer le développement des plantes et les réponses au stress, ouvrant une nouvelle voie pour améliorer le rendement et la résilience des cultures .

Mécanisme D'action

Target of Action

IOX1 primarily targets 2-oxoglutarate (2OG) oxygenases , including Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in the regulation of gene expression through the demethylation of histones . This compound also targets TET2 , a DNA demethylase , and KDM3 , a histone demethylase .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity. It binds to the Jumonji C domain of KDM3, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . This compound also suppresses IL-17 expression in mouse and human CD4+ T cells by targeting TET2 .

Biochemical Pathways

This compound affects several biochemical pathways. It significantly suppresses Wnt target gene transcription, a critical pathway in Wnt-induced tumorigenesis, notably in colorectal cancers . This compound also inhibits the JMJD1A/β-catenin/P-gp pathway, enhancing the immune-stimulatory immunogenic cell death induced by doxorubicin .

Pharmacokinetics

This compound is known to be cell-permeable , suggesting it can be absorbed and distributed within the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It can reduce the expression of the inflammatory cytokine IL-17a and the chemokine Ccl20 in Th17 cells . This compound also suppresses Wnt target gene transcription and colorectal cancer tumorigenesis . Moreover, it enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in an experimental model of autoimmune uveoretinitis, this compound was found to alleviate inflammation without significantly affecting the physiological indicators of mice . This suggests that this compound may have a good safety profile, potentially providing a new anti-inflammatory treatment for clinical inflammatory and autoimmune diseases .

Safety and Hazards

Orientations Futures

8-Hydroxyquinoline derivatives, including 8-Hydroxy-5-quinolinecarboxylic acid, have a rich diversity of biological properties and are considered privileged structures . They have been explored for broad-ranging biological effects and have been identified as promising drugs or candidates . Therefore, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .

Analyse Biochimique

Biochemical Properties

IOX1 interacts with several enzymes and proteins, particularly the Jumonji domain (JMJD) histone demethylases . It inhibits the enzymatic activity of these biomolecules, thereby affecting the demethylation process . Specifically, this compound has been found to inhibit the JMJD2 family of 2-oxoglutarate-dependent histone demethylases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress Wnt target gene transcription in colorectal cancer cells . Additionally, this compound can inhibit the P-glycoproteins (P-gp) in cancer cells through the JMJD1A/β-catenin/P-gp pathway . This inhibition enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the enzymatic activity of KDM3 by binding to the Jumonji C domain, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . This inhibition suppresses Wnt/β-catenin signaling and colorectal cancer tumorigenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settingsFor instance, this compound has been found to significantly suppress Wnt target gene transcription and colorectal cancer tumorigenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to regulate the AKT/mTOR signaling pathway . This regulation occurs through its interaction with PIK3C2B, a critical molecule in this pathway .

Transport and Distribution

It is known that this compound can inhibit the P-glycoproteins (P-gp) in cancer cells, which may affect its localization or accumulation .

Subcellular Localization

Given its role as an inhibitor of histone demethylases, it is likely that this compound interacts with these enzymes in the nucleus where they exert their function .

Propriétés

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPKOGHYBAVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207236 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5852-78-8 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5852-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.